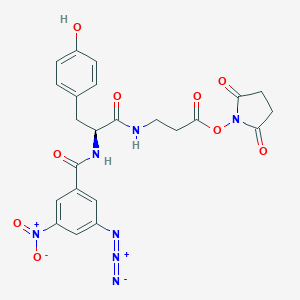
Anbtba
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Succinimidyl N-(N’-(3-azido-5-nitrobenzoyl)tyrosyl)-beta-alanate is a heterobifunctional cross-linking reagent. It is used in biochemical studies for its ability to form covalent bonds with specific amino acid residues in proteins, thereby facilitating the study of protein interactions and functions .
Métodos De Preparación
The synthesis of succinimidyl N-(N’-(3-azido-5-nitrobenzoyl)tyrosyl)-beta-alanate involves multiple steps. The process typically starts with the preparation of N-(3-azido-5-nitrobenzoyl)tyrosine, which is then coupled with beta-alanine. The reaction conditions often require the use of organic solvents and specific catalysts to ensure the desired product is obtained with high purity and yield .
Análisis De Reacciones Químicas
Succinimidyl N-(N’-(3-azido-5-nitrobenzoyl)tyrosyl)-beta-alanate undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The succinimidyl ester can react with primary amines to form stable amide bonds.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like hydrogen peroxide for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Succinimidyl N-(N’-(3-azido-5-nitrobenzoyl)tyrosyl)-beta-alanate is widely used in scientific research, particularly in the fields of:
Chemistry: As a cross-linking reagent to study molecular interactions.
Biology: To investigate protein-protein interactions and protein structure.
Medicine: In the development of diagnostic tools and therapeutic agents.
Industry: For the production of specialized biochemical reagents.
Mecanismo De Acción
The compound exerts its effects by forming covalent bonds with specific amino acid residues, such as lysine, in proteins. This cross-linking can stabilize protein complexes, making it easier to study their interactions and functions. The azido group can be activated by light to form reactive nitrenes, which can then react with nearby molecules .
Comparación Con Compuestos Similares
Similar compounds include other heterobifunctional cross-linking reagents, such as:
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): Used for linking amines to thiols.
N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): Used for reversible cross-linking of proteins.
Succinimidyl N-(N’-(3-azido-5-nitrobenzoyl)tyrosyl)-beta-alanate is unique due to its photoactivatable azido group, which allows for precise control of the cross-linking process .
Propiedades
Número CAS |
126083-10-1 |
|---|---|
Fórmula molecular |
C23H21N7O9 |
Peso molecular |
539.5 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[[(2S)-2-[(3-azido-5-nitrobenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoate |
InChI |
InChI=1S/C23H21N7O9/c24-28-27-15-10-14(11-16(12-15)30(37)38)22(35)26-18(9-13-1-3-17(31)4-2-13)23(36)25-8-7-21(34)39-29-19(32)5-6-20(29)33/h1-4,10-12,18,31H,5-9H2,(H,25,36)(H,26,35)/t18-/m0/s1 |
Clave InChI |
OOWJAEYANIBAQP-SFHVURJKSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])N=[N+]=[N-] |
SMILES isomérico |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])N=[N+]=[N-] |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])N=[N+]=[N-] |
Key on ui other cas no. |
126083-10-1 |
Sinónimos |
ANBTBA succinimidyl N-(N'-(3-azido-5-nitrobenzoyl)-Tyr)7beta-Ala succinimidyl N-(N'-(3-azido-5-nitrobenzoyl)tyrosyl)-beta-alanate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















